molecular formula C13H14N2O2S B1274957 3-amino-N-methyl-N-phenylbenzenesulfonamide CAS No. 6374-99-8

3-amino-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B1274957
CAS No.: 6374-99-8
M. Wt: 262.33 g/mol
InChI Key: XWTWZZFSPBHOIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions . A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with an amino group directly attached to the benzene ring.

    N-methylbenzenesulfonamide: Lacks the amino group present in 3-amino-N-methyl-N-phenylbenzenesulfonamide.

    N-phenylbenzenesulfonamide: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the sulfonamide structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-N-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTWZZFSPBHOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395821
Record name 3-amino-N-methyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6374-99-8
Record name 3-amino-N-methyl-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-METHYL-N1-PHENYLMETANILAMIDE
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